
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of nitro groups attached to a cyclic structure containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane typically involves the reaction of nitramide with formaldehyde. The reaction is carried out in an aqueous medium in the presence of sulfuric acid at temperatures ranging from 20°C to 80°C. The reaction yields an oily substance, which is further treated with potassium hydroxide to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Higher oxidation state products such as nitroso compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Medicine: Explored for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .
Vergleich Mit ähnlichen Verbindungen
5,7-Dinitro-5,7-diaza-1,3-dioxabicyclo[330]octan-2-one: Another nitro compound with a similar cyclic structure.
1,5-Diaza-3,7-diphosphacyclooctanes: Compounds with similar cyclic structures but containing phosphorus atoms.
Uniqueness: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is unique due to its specific arrangement of nitro groups and the presence of both oxygen and nitrogen atoms in the ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
300402-76-0 |
|---|---|
Molekularformel |
C4H8N4O6 |
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
3,7-dinitro-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C4H8N4O6/c9-7(10)5-1-13-3-6(8(11)12)4-14-2-5/h1-4H2 |
InChI-Schlüssel |
BXIBXCOPLKMELR-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(COCN(CO1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


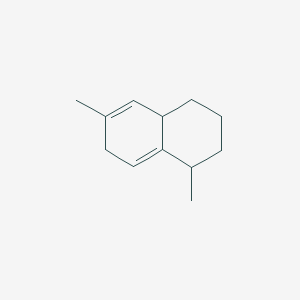
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
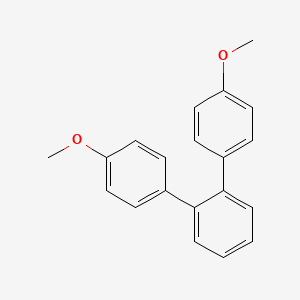
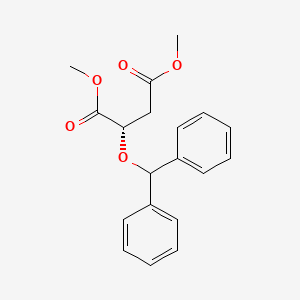



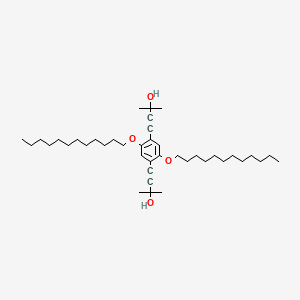
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)
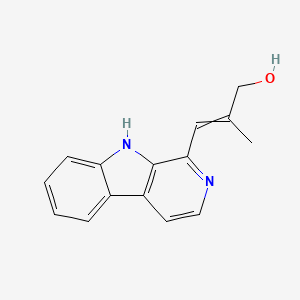

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
